DIETHYL 2-(((1-(4-METHOXYBENZYL)-1H-PYRAZOL-5-YL)AMINO)METHYLENE)MALONATE
Overview
Description
Diethyl ({[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]amino}methylidene)propanedioate is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrazole ring substituted with a methoxybenzyl group and an amino group, which is further linked to a propanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL 2-(((1-(4-METHOXYBENZYL)-1H-PYRAZOL-5-YL)AMINO)METHYLENE)MALONATE typically involves the condensation of diethyl malonate with an appropriate pyrazole derivative. The reaction is usually carried out under basic conditions, using a base such as sodium ethoxide or potassium carbonate. The reaction mixture is heated to reflux, and the product is isolated by crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl ({[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]amino}methylidene)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Diethyl ({[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]amino}methylidene)propanedioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of DIETHYL 2-(((1-(4-METHOXYBENZYL)-1H-PYRAZOL-5-YL)AMINO)METHYLENE)MALONATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-{[(4-methylphenyl)amino]methylidene}propanedioate
- Diethyl 2-{[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]methylidene}propanedioate
- Diethyl 2-{[(4-benzoyl-5-methyl-1H-pyrrol-3-yl)amino]methylidene}propanedioate
Uniqueness
Diethyl ({[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]amino}methylidene)propanedioate is unique due to the presence of the methoxybenzyl group, which imparts specific chemical and biological properties
Properties
IUPAC Name |
diethyl 2-[[[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]amino]methylidene]propanedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5/c1-4-26-18(23)16(19(24)27-5-2)12-20-17-10-11-21-22(17)13-14-6-8-15(25-3)9-7-14/h6-12,20H,4-5,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIYDCPSDSOSBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=NN1CC2=CC=C(C=C2)OC)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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